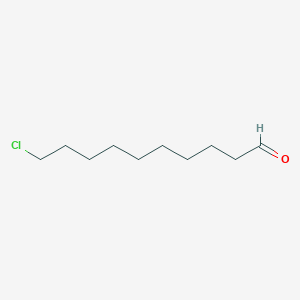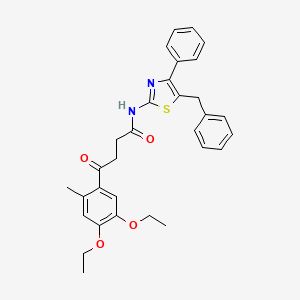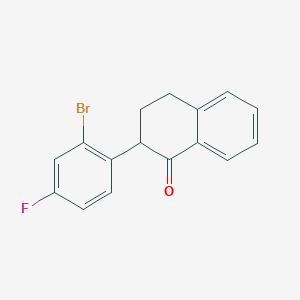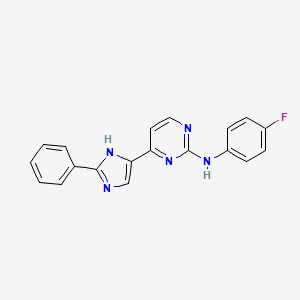
Magnesium chloride (2-methylcyclohexyl)methanide (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium chloride (2-methylcyclohexyl)methanide (1/1/1) is an organometallic compound that features a magnesium atom bonded to a chloride ion and a 2-methylcyclohexylmethanide group
准备方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium chloride (2-methylcyclohexyl)methanide typically involves the reaction of magnesium chloride with 2-methylcyclohexylmethane in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of magnesium chloride (2-methylcyclohexyl)methanide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Magnesium chloride (2-methylcyclohexyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form magnesium metal and other reduced species.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and inert atmospheres to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of organometallic compounds with different functional groups.
科学研究应用
Magnesium chloride (2-methylcyclohexyl)methanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and catalysts.
作用机制
The mechanism of action of magnesium chloride (2-methylcyclohexyl)methanide involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and stabilizing reaction intermediates. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.
相似化合物的比较
Similar Compounds
Magnesium chloride (2-methylphenyl)methanide (1/1/1): Similar in structure but with a phenyl group instead of a cyclohexyl group.
Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1): Contains a cyclopentyl group instead of a cyclohexyl group.
Uniqueness
Magnesium chloride (2-methylcyclohexyl)methanide is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its cyclohexyl group provides steric hindrance and electronic effects that influence its chemical behavior, making it a valuable reagent in various applications.
属性
CAS 编号 |
651304-10-8 |
|---|---|
分子式 |
C8H15ClMg |
分子量 |
170.96 g/mol |
IUPAC 名称 |
magnesium;1-methanidyl-2-methylcyclohexane;chloride |
InChI |
InChI=1S/C8H15.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h7-8H,1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
LICXRWUNBZJVGF-UHFFFAOYSA-M |
规范 SMILES |
CC1CCCCC1[CH2-].[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12609683.png)
![Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12609687.png)
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclopropyl]-2-methylbenzamide](/img/structure/B12609696.png)



![Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-](/img/structure/B12609732.png)
![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)

![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)
